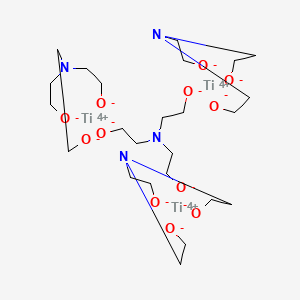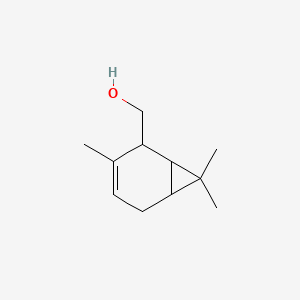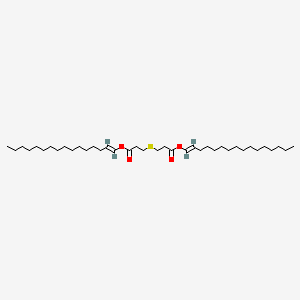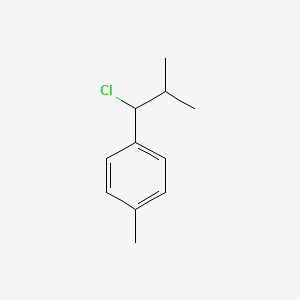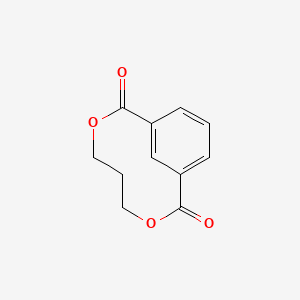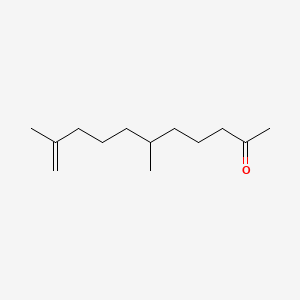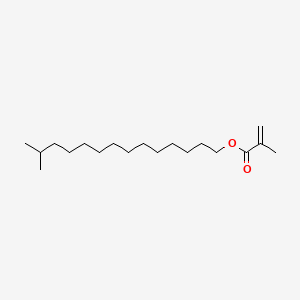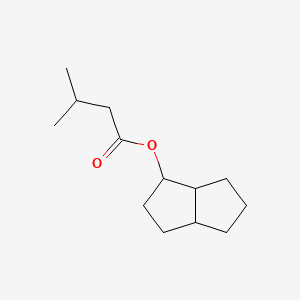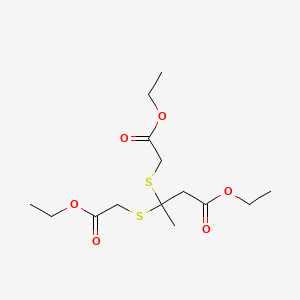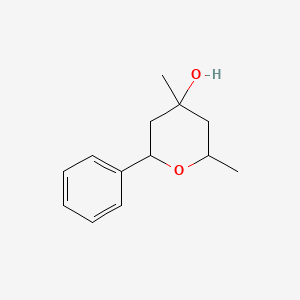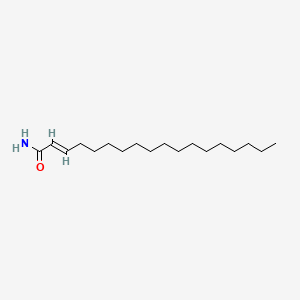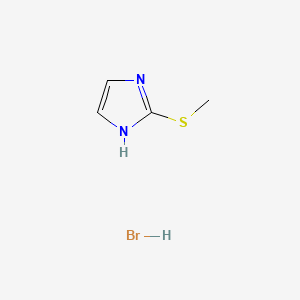
4,4'-Dodecylidenebisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dodecylidenebisphenol is a chemical compound known for its unique structure and properties. It is a bisphenol derivative, characterized by the presence of two phenol groups connected by a dodecylidene bridge. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dodecylidenebisphenol typically involves the reaction of phenol with dodecylidene chloride under acidic conditions. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dodecylidenebisphenol is carried out in large reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and high yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dodecylidenebisphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halogenated derivatives of 4,4’-Dodecylidenebisphenol.
Scientific Research Applications
4,4’-Dodecylidenebisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins. It is also employed in the production of epoxy resins and polycarbonates.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential use in drug formulations.
Industry: Utilized in the manufacture of flame retardants, plasticizers, and stabilizers for plastics.
Mechanism of Action
The mechanism of action of 4,4’-Dodecylidenebisphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways. Its ability to undergo electrophilic aromatic substitution allows it to interact with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Bisphenol A (BPA): A well-known bisphenol used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Similar to BPA but with a different bridging group, used in the manufacture of epoxy resins.
Bisphenol S (BPS): Another bisphenol derivative used as a substitute for BPA in various applications.
Uniqueness of 4,4’-Dodecylidenebisphenol: 4,4’-Dodecylidenebisphenol is unique due to its longer dodecylidene bridge, which imparts different physical and chemical properties compared to other bisphenols. This longer bridge can influence the flexibility and thermal stability of polymers made from this compound, making it suitable for specific industrial applications where these properties are desired.
Properties
CAS No. |
74462-04-7 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)dodecyl]phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-24(20-12-16-22(25)17-13-20)21-14-18-23(26)19-15-21/h12-19,24-26H,2-11H2,1H3 |
InChI Key |
YMZDMPPYBDUSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


